Bromobenzene-3,4-oxide
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Overview
Description
Bromobenzene-3,4-oxide is an epoxide.
Bromobenzene-3, 4-oxide belongs to the class of organic compounds known as epoxides. Epoxides are compounds containing a cyclic ether with three ring atoms(one oxygen and two carbon atoms). Bromobenzene-3, 4-oxide is slightly soluble (in water) and an extremely weak basic (essentially neutral) compound (based on its pKa).
Scientific Research Applications
Oxidation and Polymerization Processes
Bromobenzene-3,4-oxide has been studied in various oxidation and polymerization processes. For instance, the oxidation of bromobenzene on oxide vanadium-molybdenum catalysts by oxygen has been investigated, revealing that maleic and brommaleic anhydrides are among the reaction products. This research suggests potential applications in synthesizing specific anhydrides from bromobenzene derivatives through heterogeneous catalytic processes (Bілокопитов, Ольшевський, & Гаєвська, 2011).
Another study focused on electrochemically preparing a novel copolymer based on bromobenzene and 3,4-ethylenedioxythiophene (EDOT) highlights the versatility of bromobenzene derivatives in the field of conductive polymers. The copolymer exhibited significant electrochromism and redox stability, indicating potential applications in electrochromic devices and other electronic applications (Xu, Zheng, & Tao, 2013).
Catalysis and Organic Synthesis
The reactivity of bromobenzene derivatives has also been explored in catalysis and organic synthesis. Research into the oxidative addition of bromobenzene to Pd(PCy3)2 under nonpolar conditions has provided insights into the mechanisms of catalytic reactions involving bromobenzene, which could inform the development of more efficient catalysts and synthetic routes for organic compounds (Mitchell, Jessop, & Baird, 2009).
Environmental and Toxicological Studies
Bromobenzene derivatives have also been the subject of environmental and toxicological studies. For example, the kinetics of the catalytic oxidation of 4-bromomethylbenzene by ozone in acetic acid were investigated to develop eco-friendly, low-temperature synthesis methods for bromoacetophenones, which are valuable in medicinal and pharmaceutical chemistry (Skorokhod & Galstyan, 2020).
Furthermore, the hepatoprotective and nephroprotective potential of withaferin A against bromobenzene-induced injury in mice was assessed, highlighting the relevance of bromobenzene in toxicological research and the potential for natural compounds in mitigating its toxic effects (Vedi & Sabina, 2016).
Properties
CAS No. |
51981-75-0 |
---|---|
Molecular Formula |
C6H5BrO |
Molecular Weight |
173.01 g/mol |
IUPAC Name |
3-bromo-7-oxabicyclo[4.1.0]hepta-2,4-diene |
InChI |
InChI=1S/C6H5BrO/c7-4-1-2-5-6(3-4)8-5/h1-3,5-6H |
InChI Key |
FVTNDWDQRAAPCD-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC2C1O2)Br |
Canonical SMILES |
C1=CC(=CC2C1O2)Br |
Synonyms |
omobenzene 3,4-oxide bromobenzene-3,4-epoxide |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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